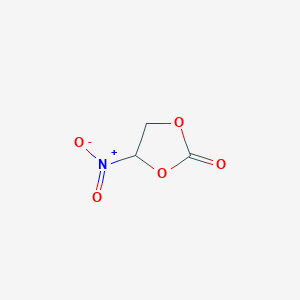
4-Nitro-1,3-dioxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitro-1,3-dioxolan-2-one: is an organic compound with the molecular formula C3H3NO5 . It is a derivative of 1,3-dioxolan-2-one, where a nitro group is attached to the fourth carbon atom.
准备方法
Synthetic Routes and Reaction Conditions: 4-Nitro-1,3-dioxolan-2-one can be synthesized through the reaction of 1,3-dioxolan-2-one with a nitrating agent such as nitric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective nitration of the compound. The process involves the following steps:
- Dissolution of 1,3-dioxolan-2-one in a suitable solvent.
- Addition of nitric acid dropwise while maintaining the temperature below 10°C.
- Stirring the reaction mixture for a specified period.
- Isolation and purification of the product through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and distillation can further enhance the purity of the final product .
化学反应分析
Types of Reactions: 4-Nitro-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-amino-1,3-dioxolan-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 4-Nitro-1,3-dioxolan-2-one is used as an intermediate in organic synthesis, particularly in the preparation of other heterocyclic compounds. Its unique structure allows for the formation of complex molecules through various chemical transformations .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its nitro group can undergo bioreduction, making it useful in studying cellular redox processes .
Medicine: Although not widely used in medicine, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .
作用机制
The mechanism of action of 4-nitro-1,3-dioxolan-2-one involves its ability to undergo redox reactions. The nitro group can be reduced to form reactive intermediates that interact with various molecular targets. These interactions can lead to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, affecting their function and activity .
Molecular Targets and Pathways:
Proteins: Covalent modification of amino acid residues, leading to changes in protein structure and function.
Nucleic Acids: Interaction with DNA and RNA, potentially causing mutations or affecting gene expression.
Cellular Pathways: Involvement in redox signaling pathways, influencing cellular responses to oxidative stress.
相似化合物的比较
1,3-Dioxolan-2-one: The parent compound without the nitro group.
4-Fluoro-1,3-dioxolan-2-one: A derivative with a fluorine atom instead of a nitro group.
4-Methyl-1,3-dioxolan-2-one: A derivative with a methyl group at the fourth position.
Comparison: 4-Nitro-1,3-dioxolan-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity.
属性
CAS 编号 |
827300-14-1 |
|---|---|
分子式 |
C3H3NO5 |
分子量 |
133.06 g/mol |
IUPAC 名称 |
4-nitro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C3H3NO5/c5-3-8-1-2(9-3)4(6)7/h2H,1H2 |
InChI 键 |
GPSZQZDENOVTHL-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(=O)O1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane](/img/structure/B14214285.png)
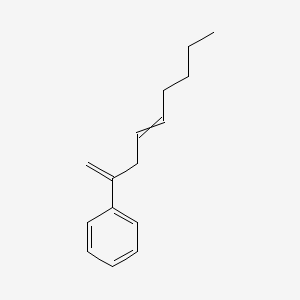
![[4-(Cyclohexylmethoxy)phenyl]thiourea](/img/structure/B14214304.png)
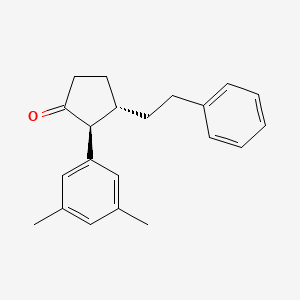
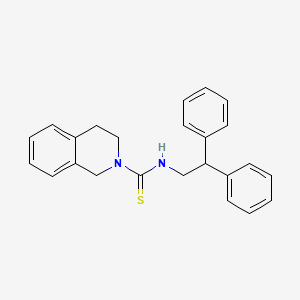
![N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide](/img/structure/B14214329.png)

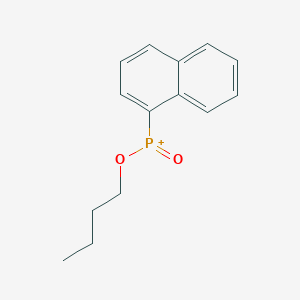

![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14214354.png)
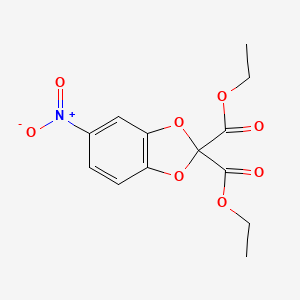

![Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-](/img/structure/B14214363.png)

